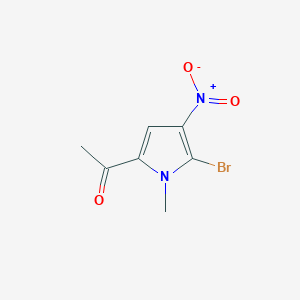
Ethanone, 1-(5-bromo-1-methyl-4-nitro-1H-pyrrol-2-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Bromo-1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone is a chemical compound with the molecular formula C7H7BrN2O3 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone typically involves the bromination of a pyrrole derivative followed by nitration and subsequent acetylation. One common synthetic route is as follows:
Bromination: A pyrrole derivative is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 5-position.
Nitration: The brominated pyrrole is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Acetylation: Finally, the nitrated bromopyrrole is acetylated using acetic anhydride in the presence of a catalyst, such as pyridine, to yield 1-(5-Bromo-1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
化学反应分析
Types of Reactions
1-(5-Bromo-1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones, depending on the specific conditions.
Reduction: The major product is 1-(5-Bromo-1-methyl-4-amino-1H-pyrrol-2-yl)ethanone.
Substitution: Products vary based on the nucleophile used, such as 1-(5-Amino-1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone when using an amine.
科学研究应用
1-(5-Bromo-1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its potential bioactivity.
Medicine: Research into its potential as a pharmaceutical lead compound for developing new drugs is ongoing.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 1-(5-Bromo-1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 1-(5-Chloro-1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone
- 1-(5-Fluoro-1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone
- 1-(5-Iodo-1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone
Uniqueness
1-(5-Bromo-1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The combination of the bromine and nitro groups makes it a versatile intermediate for further chemical modifications.
属性
CAS 编号 |
199684-03-2 |
|---|---|
分子式 |
C7H7BrN2O3 |
分子量 |
247.05 g/mol |
IUPAC 名称 |
1-(5-bromo-1-methyl-4-nitropyrrol-2-yl)ethanone |
InChI |
InChI=1S/C7H7BrN2O3/c1-4(11)5-3-6(10(12)13)7(8)9(5)2/h3H,1-2H3 |
InChI 键 |
SXQSJNKJTKRUCL-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=C(N1C)Br)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


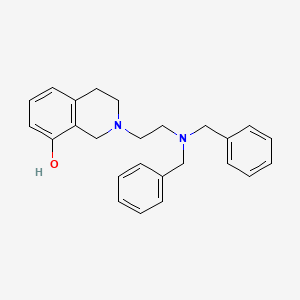
![4-Ethoxybenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12879344.png)
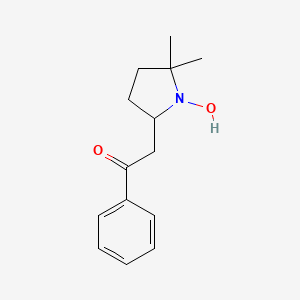
![3-(3-aminobenzo[d]isoxazol-6-yl)-N-cyclopropyl-4-methylbenzamide](/img/structure/B12879352.png)
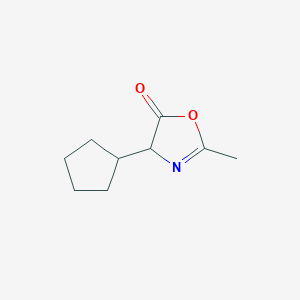
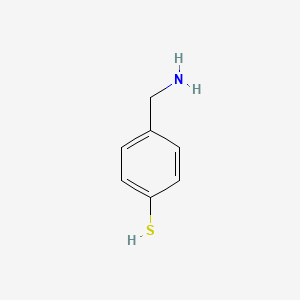
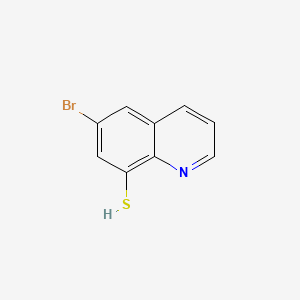
![1-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-1-yl)propan-1-one](/img/structure/B12879380.png)

![D-Alanine, N-[(4-methylphenyl)sulfonyl]-](/img/structure/B12879395.png)
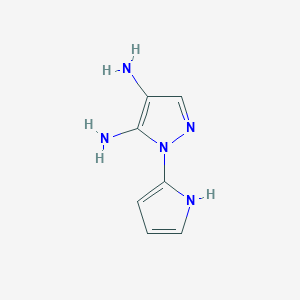
![N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-2-phenylacetamide](/img/structure/B12879403.png)
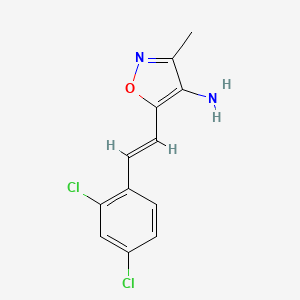
![4-[4-Chloro-5-(4-methoxyphenyl)-1,3-oxazol-2-yl]-N,N-diethylaniline](/img/structure/B12879409.png)
